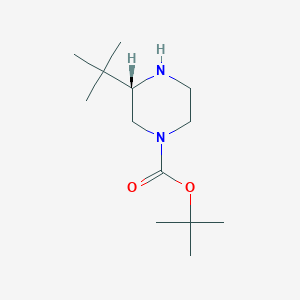

1-Boc-(S)-3-(t-Butyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-(S)-3-(t-Butyl)piperazine is a protected N-Boc piperazine . It is subject to Buchwald-Hartwig coupling with aryl Halides .

Synthesis Analysis

1-Boc-piperazine is prepared with the 80% range using N-Boc protection that is solvent-free and catalyzed by Iodine . The tert-butyl carbamate becomes protonated .Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O2 . It has a molecular weight of 186.26 .Chemical Reactions Analysis

The tert-butyl carbamate becomes protonated . Loss of the tert-butyl cation results in a carbamic acid .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis and Characterization

1-Boc-(S)-3-(t-Butyl)piperazine has been utilized in the synthesis and characterization of novel compounds with potential biological activities. For example, derivatives of N-Boc piperazine have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities (Kulkarni et al., 2016). Additionally, this compound has been a key intermediate in the improved synthesis of triazole antifungal agents, highlighting its importance in pharmaceutical research (Miao Zhen-yuan, 2006).

Chemical Library Development

The compound has played a critical role in the development of chemical libraries for pharmaceutical research. For instance, Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized for potential use in drug discovery, showcasing the versatility of this compound in creating diverse molecular architectures (Spencer et al., 2011).

Catalysis and Synthesis Optimization

The compound has also been involved in studies focusing on catalysis and synthesis optimization. For example, non-cross-linked polystyrene-supported piperazine, derived from this compound, has been used to catalyze Knoevenagel condensation under microwave-assistance, demonstrating its utility in facilitating organic reactions (Yang et al., 2004).

Mass Spectrometry Enhancement

Furthermore, piperazine-based derivatives, including those derived from this compound, have been used to enhance the signal in mass spectrometry analyses of peptides, illustrating its application in analytical chemistry and proteomics (Qiao et al., 2011).

Asymmetric Synthesis

The compound has also been applied in asymmetric synthesis, where deprotonation and dynamic thermodynamic resolution techniques have been utilized to obtain enantiomerically enriched piperazines, further underscoring its utility in the synthesis of chiral compounds (Robinson et al., 2010).

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of this compound have been used to synthesize novel dendrimers, which self-assemble into nano-aggregates, showcasing its potential application in the development of nanomaterials and drug delivery systems (Sacalis et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Boc-(S)-3-(t-Butyl)piperazine involves the protection of the amine group of (S)-3-(t-Butyl)piperazine with Boc anhydride, followed by purification and characterization of the product.", "Starting Materials": [ "(S)-3-(t-Butyl)piperazine", "Boc anhydride", "Diisopropylethylamine (DIPEA)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Methanol", "Petroleum ether" ], "Reaction": [ "1. Dissolve (S)-3-(t-Butyl)piperazine in DCM.", "2. Add DIPEA to the solution and stir for 10 minutes.", "3. Slowly add Boc anhydride to the solution and stir for 2 hours at room temperature.", "4. Add NaHCO3 solution to the reaction mixture and extract with DCM.", "5. Wash the organic layer with water and dry over MgSO4.", "6. Concentrate the solution and purify the product by column chromatography using ethyl acetate and petroleum ether as eluents.", "7. Characterize the product by NMR and mass spectrometry.", "8. Obtain 1-Boc-(S)-3-(t-Butyl)piperazine as a white solid." ] } | |

Numéro CAS |

1007112-88-0 |

Formule moléculaire |

C13H27ClN2O2 |

Poids moléculaire |

278.82 g/mol |

Nom IUPAC |

tert-butyl (3S)-3-tert-butylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1 |

Clé InChI |

CADRPFQADWMMKS-HNCPQSOCSA-N |

SMILES isomérique |

CC(C)(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |

SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C |

SMILES canonique |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)